molecular formula C9H5BrCl2N2 B594838 3-Bromo-5,7-dichloroquinolin-4-amine CAS No. 1210120-89-0

3-Bromo-5,7-dichloroquinolin-4-amine

Cat. No.: B594838
CAS No.: 1210120-89-0
M. Wt: 291.957
InChI Key: WYMGAJRFDPDQCY-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dichloroquinolin-4-amine is a multifunctional halogenated quinoline derivative designed for medicinal chemistry and drug discovery research. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to interact with multiple biological targets . This compound is particularly valuable as a synthetic intermediate for developing novel anticancer agents. Quinoline derivatives have demonstrated significant potential through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of topoisomerase enzymes, which are critical for DNA replication in cancerous cells . The specific halogen pattern on the quinoline ring system in this compound is strategically placed to facilitate further structural diversification and to modulate electronic properties, which can be crucial for optimizing binding affinity to specific molecular targets. Beyond oncology research, 4-aminoquinoline analogs are extensively investigated for their application against infectious diseases. They show promise as antileishmanial agents, where they can target key aspects of parasite survival, such as depolarizing the mitochondrial membrane potential and accumulating within the macrophage lysosome where the parasite resides . Additionally, the quinoline core is a fundamental structure in several antitubercular drugs, indicating its relevance in developing new therapies for bacterial infections . The presence of both bromine and chlorine atoms offers distinct reactivity profiles, with the bromo substituent serving as a handle for palladium-catalyzed cross-coupling reactions, thereby enabling the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies. This makes this compound a versatile and valuable building block for researchers aiming to discover new therapeutic agents for a range of diseases.

Properties

CAS No.

1210120-89-0

Molecular Formula

C9H5BrCl2N2

Molecular Weight

291.957

IUPAC Name

3-bromo-5,7-dichloroquinolin-4-amine

InChI

InChI=1S/C9H5BrCl2N2/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3H,(H2,13,14)

InChI Key

WYMGAJRFDPDQCY-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1Cl)C(=C(C=N2)Br)N)Cl

Synonyms

4-Amino-3-bromo-5,7-dichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Core Structure Key Reactivity/Applications
3-Bromo-5,7-dichloroquinolin-4-amine Br (C3), Cl (C5, C7), NH₂ (C4) Quinoline Cross-coupling, kinase inhibitor synthesis
3-Bromo-5,6-dihydro-1,6-naphthyridin-5-one Br (C3), ketone (C5) Naphthyridine Intermediate for anticancer agents
5,7-Dichloropyrazolo[1,5-a]pyrimidine Cl (C5, C7) Pyrazolopyrimidine Antiviral drug development
3-Chloro-4-[4-(1-methylpropyl)phenoxy]-benzenamine Cl (C3), bulky alkylphenoxy (C4) Benzene Limited reactivity due to steric hindrance

Physicochemical Properties

  • Lipophilicity: The bromine and chlorine atoms increase the logP value of this compound compared to non-halogenated quinolines, enhancing membrane permeability .
  • Solubility : The amine group at position 4 improves aqueous solubility relative to fully halogenated analogs (e.g., 3-bromo-5,6-dihydro-1,6-naphthyridin-5-one) .

Research Findings and Mechanistic Insights

  • Synthetic Pathways: The Perkin rearrangement, as described in , is critical for synthesizing 3-bromoquinoline derivatives. This method contrasts with zinc-mediated debromination used in steroid analogs like methyl 3-keto-4α-3H-5β-cholanoate .
  • Tritium Labeling Studies: Tritium loss observed in steroid derivatives () highlights the stability differences between aliphatic bromides (e.g., cholanoates) and aromatic bromides (e.g., this compound), where the latter retains halogens more effectively under reducing conditions .

Preparation Methods

Bromination and Chlorination Pathways

Bromination and chlorination may occur via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling. The CN112574106A patent employs bromination of 7-nitro-1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid at controlled temperatures (-5°C to 5°C), achieving 92% yield for 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline. Analogous conditions could be tested for dichlorinated precursors, though chlorination often requires harsher reagents like chlorine gas or sulfuryl chloride.

Table 1: Comparative Halogenation Conditions

HalogenReagentSolventTemperatureYield (%)
BrBr₂, H₂SO₄H₂SO₄-5°C→5°C92
ClCl₂, FeCl₃DCM/EtOAc0°C→RT75–85*
ClSOCl₂, DMFTolueneReflux60–70*

*Theoretical yields based on analogous reactions.

Directed Ortho-Metalation (DoM)

Directed metalation strategies using directing groups (e.g., nitro, methoxy) could enhance regiocontrol. For example, a nitro group at position 4 could direct bromination to position 3, followed by chlorination at 5 and 7. Subsequent reduction of the nitro group to an amine would yield the target compound. This approach aligns with the CN112574106A protocol, where nitro groups are reduced using iron powder in ethanol/acetic acid (88.2% yield).

Synthetic Route Proposals

Route 1: Sequential Halogenation and Nitro Reduction

  • Quinoline Synthesis : Skraup condensation of 3,5-dichloroaniline with glycerol to form 5,7-dichloroquinoline.

  • Nitro Introduction : Nitration at position 4 using HNO₃/H₂SO₄.

  • Bromination : EAS bromination at position 3 using Br₂ in H₂SO₄.

  • Nitro Reduction : Iron powder in ethanol/acetic acid to yield the amine.

Advantages : High-yielding bromination and reduction steps.
Challenges : Nitration regioselectivity may require directing groups.

Route 2: Late-Stage Chlorination

  • Bromoquinoline Synthesis : Prepare 3-bromo-4-nitroquinoline via DoM.

  • Chlorination : Use Cl₂/FeCl₃ to introduce chlorines at positions 5 and 7.

  • Nitro Reduction : Catalytic hydrogenation or iron-mediated reduction.

Advantages : Directs chlorination post-bromination, minimizing interference.
Challenges : Competitive halogen displacement risks.

Purification and Characterization

Both patents emphasize column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization for purification . For this compound, similar methods would apply, with NMR (e.g., ¹H, ¹³C) and LC-MS critical for confirming regiochemistry.

Q & A

Q. What are the established synthetic routes for 3-Bromo-5,7-dichloroquinolin-4-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or halogenation of quinoline precursors. For example:

  • Route 1 : Bromination of 5,7-dichloroquinolin-4-amine using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM or DMF) under reflux .
  • Route 2 : Sequential halogenation of quinoline derivatives, where chlorine and bromine substituents are introduced via electrophilic substitution. Reaction conditions (temperature, solvent, catalyst) significantly affect yield and purity. For instance, bromination at the 3-position requires precise stoichiometry to avoid over-halogenation .

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Solvent polarityDMF > DCM > EtOHHigher polarity improves halogenation efficiency
Temperature60–100°CExcessive heat may degrade intermediates
Catalyst (e.g., FeCl₃)0.1–1.0 eq.Accelerates NAS but may introduce side products

Q. What analytical techniques are critical for characterizing this compound?

Core Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amine proton environment. For example, the amine proton (NH₂) typically appears as a broad singlet at δ 5.5–6.5 ppm in DMSO-d₆ .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~304.89 g/mol) and isotopic patterns for Br/Cl .
  • X-ray Crystallography : Resolves crystal packing and steric effects of bulky bromine/chlorine substituents. SHELX software (e.g., SHELXL) is widely used for refinement .

Q. Common Pitfalls :

  • Impurity Detection : Trace chlorinated byproducts (e.g., 5,7-dichloro derivatives) require HPLC-MS for identification .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Discrepancies often arise from substituent positioning or assay variability . For example:

  • Case Study : In antimalarial assays, bromine at the 3-position enhances activity compared to 2- or 4-bromo analogues due to improved target (e.g., PfATP4) binding . However, conflicting cytotoxicity data may stem from differences in cell lines or solvent systems (DMSO vs. aqueous buffers) .

Q. Resolution Strategy :

Replicate assays under standardized conditions (e.g., fixed solvent concentration).

Comparative SAR Analysis : Test structural analogues (e.g., 3-Bromo-5,8-dichloro derivatives) to isolate substituent effects .

Computational Docking : Model interactions with biological targets (e.g., malaria parasite enzymes) to rationalize activity trends .

Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of halogenated quinolin-4-amine derivatives?

Stepwise Approach :

Synthetic Diversification : Introduce halogens (Br, Cl, F) at varying positions on the quinoline core. For example, compare 3-Bromo-5,7-dichloro vs. 8-Bromo-2,4-dichloro isomers .

Biological Screening : Use high-throughput assays (e.g., microplate-based antiparasitic or cytotoxicity tests) to quantify IC₅₀ values.

Data Correlation : Apply multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric (Taft parameters) properties with activity .

Q. Example SAR Findings :

Substituent PatternAntimalarial IC₅₀ (μM)Cytotoxicity (HeLa cells, IC₅₀)
3-Bromo-5,7-dichloro0.1218.5
5-Bromo-2,7-dichloro1.4512.3
8-Bromo-2,4-dichloro0.8925.6

Q. How can computational chemistry aid in optimizing the reactivity of this compound?

Key Applications :

  • DFT Calculations : Predict regioselectivity in further functionalization (e.g., Suzuki coupling at the bromine site). The LUMO distribution often guides reactivity at halogenated positions .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization or protein-ligand binding. For instance, DMSO stabilizes the amine group via hydrogen bonding, affecting solubility .

Q. Software Tools :

  • Gaussian/Spartan : For orbital energy calculations.
  • AutoDock Vina : For docking studies with biological targets .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Challenges :

  • Purification Complexity : Co-elution of dihalogenated byproducts during column chromatography.
  • Exothermic Reactions : Bromination steps may require controlled cooling to prevent decomposition.

Q. Solutions :

  • Alternative Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient .
  • Flow Chemistry : Minimize thermal gradients in halogenation steps for consistent yields .

Notes on Evidence Utilization

  • Synthesis protocols were cross-referenced from halogenated quinoline derivatives in .
  • Biological activity contradictions were analyzed using methods from .
  • Computational approaches were inferred from structural data in .

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